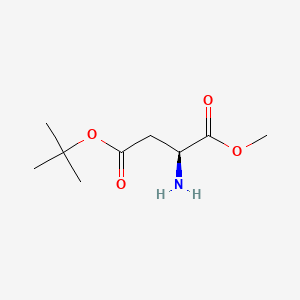
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of succinic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Introduction of the methyl group: The next step involves the alkylation of the ester with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
科学研究应用
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The pathways involved may include:
Enzyme catalysis: The compound binds to the active site of an enzyme, facilitating the conversion of substrates to products.
Receptor binding: The compound may interact with cellular receptors, triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
®-4-tert-Butyl 1-methyl 2-aminosuccinate: The enantiomer of the compound with a different stereochemistry.
4-tert-Butyl 1-methyl 2-aminosuccinate: The racemic mixture containing both (S) and ® enantiomers.
4-tert-Butyl 1-methyl succinate: A similar compound lacking the amino group.
Uniqueness
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the amino group also adds to its versatility in chemical reactions and applications.
属性
CAS 编号 |
2673-19-0; 39895-10-8 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.238 |
IUPAC 名称 |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1 |
InChI 键 |
CWARULQNYJKOMP-LURJTMIESA-N |
SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















